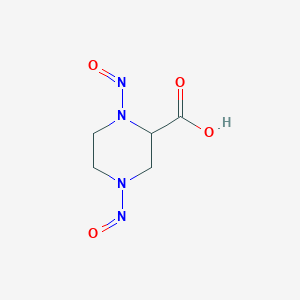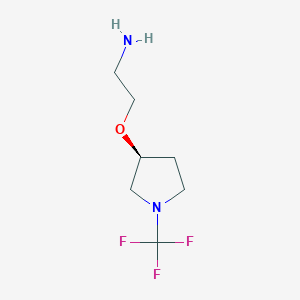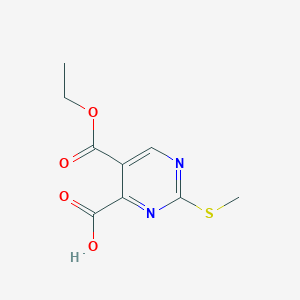
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxymethyl group, a bromine atom, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The acetoxymethyl group may enhance its ability to penetrate biological membranes, while the bromine atom can participate in various biochemical reactions. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Butyric Acid: A simple carboxylic acid with similar structural features but lacking the acetoxymethyl and bromine groups.
Phenylbutyric Acid: Contains a phenyl group and is used in the treatment of urea cycle disorders.
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic Acid: A compound with anticonvulsant properties.
Uniqueness
4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is unique due to the presence of both the acetoxymethyl and bromine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15BrO4 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
4-[3-(acetyloxymethyl)-2-bromophenyl]butanoic acid |
InChI |
InChI=1S/C13H15BrO4/c1-9(15)18-8-11-6-2-4-10(13(11)14)5-3-7-12(16)17/h2,4,6H,3,5,7-8H2,1H3,(H,16,17) |
Clave InChI |
OZEDFKFOVWDARO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=CC(=C1Br)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
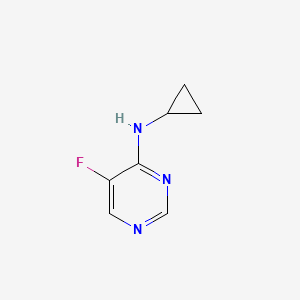
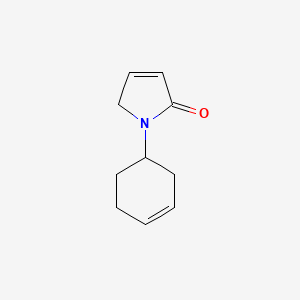
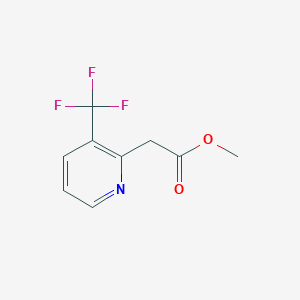

![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)




